N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an acyl chloride or ester.
Thioether Formation:
Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with an acetamide derivative, such as chloroacetamide, under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydride, alkyl halides, or Grignard reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as cell division or signal transduction.
Pathways Involved: It may interfere with pathways such as DNA replication, protein synthesis, or metabolic processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((m-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- **N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((o-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole-thioether-acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including data tables and findings from various studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This molecular formula indicates that the compound contains chlorine, nitrogen, sulfur, and oxygen, which are critical for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study assessed its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 - 62.5 |
Escherichia coli | 40 |
Acinetobacter baumannii | 62.5 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with IC50 values indicating a potent effect:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.8 |
A549 (Lung Cancer) | 12.3 |
These results highlight the compound's potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects involves multiple pathways. It is believed to interact with specific cellular targets, leading to the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, the compound may inhibit key enzymes involved in DNA replication or repair mechanisms in cancer cells .
Case Study 1: Antimicrobial Efficacy
A research team conducted a comprehensive evaluation of the compound's antibacterial properties against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations, enhancing its potential as a treatment for biofilm-associated infections .
Case Study 2: Anticancer Properties
In a separate investigation focused on breast cancer cell lines, this compound was shown to induce cell cycle arrest at the G1 phase. This was accompanied by an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins, suggesting a targeted approach to cancer therapy .
Properties
CAS No. |
618441-51-3 |
---|---|
Molecular Formula |
C25H23ClN4OS2 |
Molecular Weight |
495.1 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23ClN4OS2/c1-17-11-13-20(14-12-17)32-15-23-28-29-25(30(23)19-7-4-3-5-8-19)33-16-24(31)27-22-10-6-9-21(26)18(22)2/h3-14H,15-16H2,1-2H3,(H,27,31) |
InChI Key |
HVYORWABIRFGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
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